Cas no 125636-92-2 (4b-Hydroxystanozolol)
4b-Hydroxystanozolol Chemical and Physical Properties
Names and Identifiers
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- 4b-Hydroxystanozolol
- 4β-Hydroxy Stanozolol
- 4BETA-HYDROXY STANOZOLOL
- 4-BETA-HYDROXYSTANOZOLOL
- A-Hydroxystanozolol
- 4β-OH-stanozolol
- OCUSYXNRARMJHS-SUVJOWDWSA-N
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Computed Properties
- Exact Mass: 344.24600
Experimental Properties
- PSA: 69.14000
- LogP: 3.60900
4b-Hydroxystanozolol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Biosynth | AFA63692-1 mg |
4β-Hydroxystanozolol |
125636-92-2 | 1mg |
$434.50 | 2023-01-05 | ||
| Biosynth | AFA63692-5 mg |
4β-Hydroxystanozolol |
125636-92-2 | 5mg |
$1,412.15 | 2023-01-05 | ||
| Biosynth | AFA63692-10 mg |
4β-Hydroxystanozolol |
125636-92-2 | 10mg |
$2,259.40 | 2023-01-05 | ||
| Biosynth | AFA63692-25 mg |
4β-Hydroxystanozolol |
125636-92-2 | 25mg |
$4,236.50 | 2023-01-05 |
4b-Hydroxystanozolol Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 4b-Hydroxystanozolol
Comprehensive Analysis of 4b-Hydroxystanozolol (CAS No. 125636-92-2): Properties, Applications, and Research Insights
4b-Hydroxystanozolol (CAS No. 125636-92-2) is a synthetic steroid derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, structurally related to stanozolol, is characterized by the introduction of a hydroxyl group at the 4b-position, which influences its metabolic stability and biological activity. Researchers and industry professionals often search for terms like "4b-Hydroxystanozolol benefits," "CAS 125636-92-2 applications," and "stanozolol derivatives" to understand its potential uses and mechanisms.
The growing interest in 4b-Hydroxystanozolol is partly driven by its role in studying steroid metabolism and receptor interactions. Unlike its parent compound, stanozolol, this hydroxylated variant exhibits altered binding affinity to androgen receptors, making it a valuable tool for investigating hormonal pathways. Recent studies have explored its potential in muscle atrophy research and bone density modulation, aligning with current health trends focused on aging populations and sarcopenia prevention.
From a chemical perspective, CAS No. 125636-92-2 features a 17α-methyl group and a pyrazol-fused steroidal backbone, which contribute to its resistance to hepatic breakdown. This property is frequently discussed in forums querying "how does 4b-Hydroxystanozolol differ from stanozolol?" or "steroid stability factors." Analytical techniques such as HPLC and mass spectrometry are commonly employed to characterize this compound, ensuring purity for research applications.
In the context of sports science, 4b-Hydroxystanozolol is sometimes mentioned in discussions about performance-enhancing substance detection. However, its primary utility remains in academic research rather than clinical use. Laboratories studying drug metabolism often reference this compound when examining phase I hydroxylation patterns, a hot topic in pharmacokinetic modeling and toxicology screenings.
The synthesis of 4b-Hydroxystanozolol involves selective oxidation of stanozolol precursors, a process detailed in patents and journal articles searched under "125636-92-2 synthesis route." Its crystalline form and solubility profile (lipophilic with limited water solubility) make it suitable for in vitro assays exploring cell signaling pathways. Notably, its anabolic-to-androgenic ratio differs from other modified steroids, a distinction highlighted in comparative studies.
Emerging trends in precision medicine have sparked renewed interest in steroid analogs like 4b-Hydroxystanozolol. Queries such as "can 4b-Hydroxystanozolol aid muscle recovery?" reflect public curiosity, though current data remains preclinical. Its metabolite profile is also scrutinized in doping control research, addressing concerns about athlete monitoring—a recurring theme in sports ethics debates.
From a commercial standpoint, CAS 125636-92-2 is primarily available as a reference standard for analytical laboratories. Suppliers emphasize its use in method development for steroid detection assays, catering to industries requiring high-purity compounds. Storage recommendations typically suggest controlled environments (2–8°C) to maintain stability, a detail often sought in "4b-Hydroxystanozolol handling guidelines" searches.
Future research directions for 4b-Hydroxystanozolol may explore its interactions with glucocorticoid receptors or potential anti-inflammatory effects—topics gaining traction in immunology research. As with all bioactive steroids, rigorous safety evaluations remain paramount, particularly regarding hepatic enzyme induction and endocrine disruption risks.
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